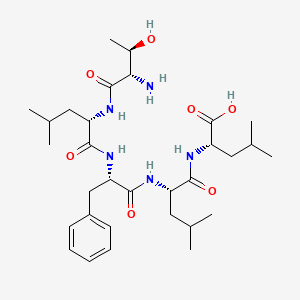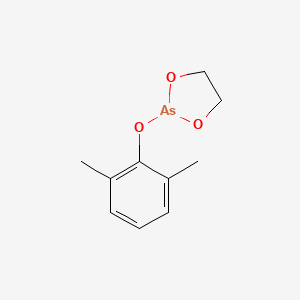
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core with dimethyl substitutions at positions 6 and 7, an oxo group at position 2, and a sulfonate ester linkage to a 4-methylbenzene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Sulfonation: The final step involves the sulfonation of the benzopyran derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The sulfonate ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: This compound has similar structural features but with methoxy groups instead of methyl groups.
2,2-Dimethyl-5,7-dimethoxy-6-acetyl-2H-1-benzopyran: Another structurally related compound with additional acetyl and methoxy groups.
Uniqueness
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonate ester linkage and dimethyl substitutions make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
879416-91-8 |
|---|---|
Molekularformel |
C18H16O5S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(6,7-dimethyl-2-oxochromen-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16O5S/c1-11-4-6-14(7-5-11)24(20,21)23-17-10-18(19)22-16-9-13(3)12(2)8-15(16)17/h4-10H,1-3H3 |
InChI-Schlüssel |
YOLZBMOUUKIMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)OC3=C2C=C(C(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)

![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)



![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

